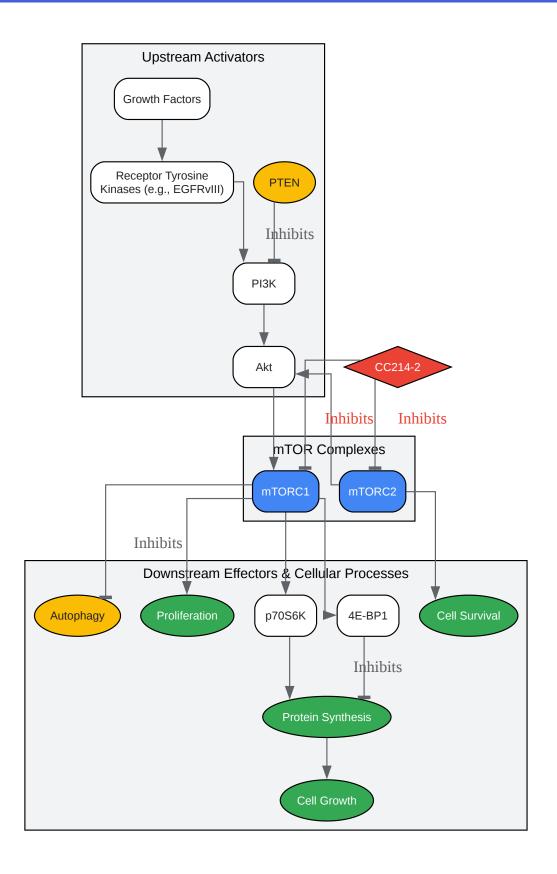


Application Notes and Protocols for In Vivo Studies of CC214-2

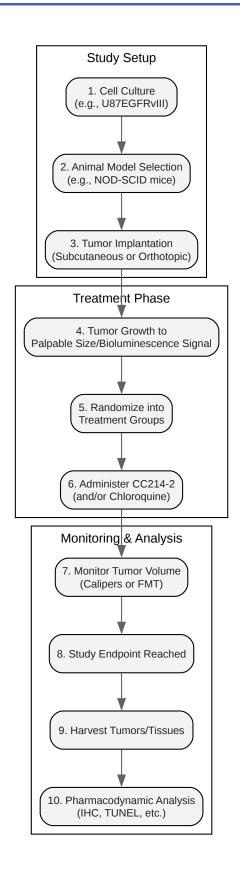
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CC214-2	
Cat. No.:	B8579109	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of **CC214-2**, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The protocols detailed below are based on established preclinical studies in glioblastoma models.


Mechanism of Action

CC214-2 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike allosteric inhibitors like rapamycin, which primarily target mTOR Complex 1 (mTORC1), CC214-2 effectively inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/mTOR signaling pathway, overcoming the resistance often observed with rapamycin and its analogs.[4][3] Hyperactivation of the mTOR pathway, for instance through EGFRvIII expression or PTEN loss, has been shown to enhance cellular sensitivity to CC214-2.[1][4][3] A key cellular response to CC214-2 treatment is the induction of autophagy, which can act as a pro-survival mechanism for cancer cells.[1][4]


Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by **CC214-2**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRVIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of CC214-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8579109#cc214-2-in-vivo-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com